molecular formula C13H10Br2N2 B3048658 1,3-Dibromo-9h-fluorene-2,7-diamine CAS No. 1785-57-5

1,3-Dibromo-9h-fluorene-2,7-diamine

Cat. No.: B3048658
CAS No.: 1785-57-5
M. Wt: 354.04 g/mol
InChI Key: GRJOBHKJOGMBTC-UHFFFAOYSA-N
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Description

1,3-Dibromo-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C13H10Br2N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-9H-fluorene-2,7-diamine can be synthesized through a multi-step process starting from fluorene. The general synthetic route involves the following steps:

    Bromination: Fluorene is first brominated to introduce bromine atoms at the 1 and 3 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Nitration: The dibrominated fluorene is then nitrated to introduce nitro groups at the 2 and 7 positions. This step typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: The nitro groups are subsequently reduced to amine groups using a reducing agent such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different derivatives. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorene derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

1,3-Dibromo-9H-fluorene-2,7-diamine has several scientific research applications:

    Organic Electronics: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.

    Materials Science: It is employed in the development of advanced materials with specific optical and electronic characteristics. These materials are used in sensors, photovoltaic cells, and other high-tech applications.

    Medicinal Chemistry: Research is ongoing to explore the potential of this compound in medicinal chemistry. Its structural features make it a candidate for the development of new drugs and therapeutic agents.

    Biological Studies: The compound is used in biological studies to investigate its interactions with biomolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 1,3-dibromo-9H-fluorene-2,7-diamine involves its interaction with molecular targets and pathways within cells. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. Its bromine atoms and amine groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1,3-Dibromo-9H-fluorene-2,7-diamine can be compared with other similar compounds, such as:

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has similar bromine substitution but differs in the presence of methyl groups instead of amine groups.

    9,9-Dihexyl-2,7-dibromofluorene: This derivative has hexyl groups attached to the fluorene core, providing different solubility and electronic properties.

    2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar to the dihexyl derivative, this compound has octyl groups, further modifying its physical and chemical characteristics.

Properties

IUPAC Name

1,3-dibromo-9H-fluorene-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2/c14-11-5-9-8-2-1-7(16)3-6(8)4-10(9)12(15)13(11)17/h1-3,5H,4,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJOBHKJOGMBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=CC(=C(C(=C31)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292505
Record name 1,3-dibromo-9h-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-57-5
Record name NSC83308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dibromo-9h-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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